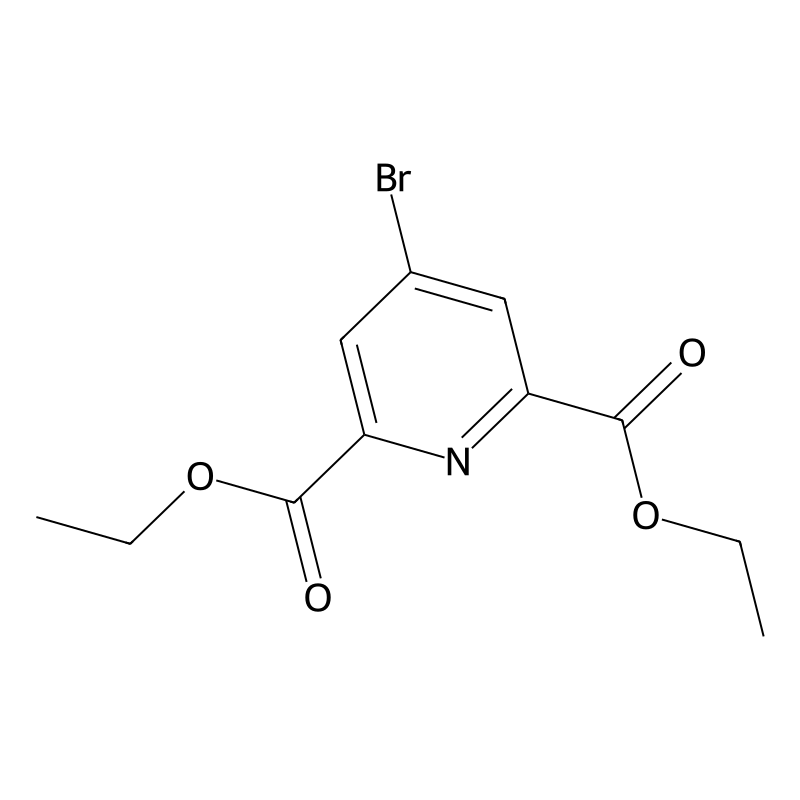

Diethyl 4-bromopyridine-2,6-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties: Diethyl 4-bromopyridine-2,6-dicarboxylate is a white crystal with a molecular formula of C11H12BrNO4 and a molecular weight of 302.12 . It has a melting point of 95-96 °C .

Synthesis of Pyridine-Bridged Bis Pyrazole Ligands

Field: Organic Chemistry

Anti-Inflammatory and Analgesic Studies

Field: Medicinal Chemistry

Diethyl 4-bromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 302.12 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and two carboxylate ester groups at the 2 and 6 positions. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive bromine atom, which can participate in various

- Nucleophilic Substitution: The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the compound.

- Ester Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield diacid derivatives.

- Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

The synthesis of this compound typically involves two main stages: first, reacting 4-hydroxypyridine-2,6-dicarboxylic acid diethylester with phosphorus pentabromide at elevated temperatures, followed by treatment with ethanol and chloroform under controlled conditions .

While specific biological activity data for diethyl 4-bromopyridine-2,6-dicarboxylate is limited, compounds containing pyridine rings often exhibit a range of biological activities. These may include:

- Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor.

Further research is required to fully elucidate its biological effects and therapeutic potential.

The synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate involves the following steps:

- Stage One: Reacting 4-hydroxypyridine-2,6-dicarboxylic acid diethylester with phosphorus pentabromide at approximately 95°C for about 3.5 hours.

- Stage Two: The resultant product is then treated with ethanol and chloroform at 0°C for an additional 3 hours to yield diethyl 4-bromopyridine-2,6-dicarboxylate .

This method provides a high yield of around 92%, indicating its efficiency for laboratory synthesis.

Diethyl 4-bromopyridine-2,6-dicarboxylate has several applications in different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its derivatives may be explored for developing new drugs due to their potential biological activities.

- Agricultural Chemistry: Compounds derived from this structure may be investigated for use in agrochemicals.

Studies on the interactions of diethyl 4-bromopyridine-2,6-dicarboxylate with various biological targets are still emerging. Preliminary research suggests it may interact with specific enzymes or receptors involved in cellular pathways, but comprehensive interaction studies are necessary to confirm these hypotheses and explore potential pharmacological applications.

Diethyl 4-bromopyridine-2,6-dicarboxylate shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl pyridine-2,6-dicarboxylate | Dicarboxylate Ester | Lacks bromine; used in similar synthetic pathways |

| Dimethyl 4-bromopyridine-2,6-dicarboxylate | Dicarboxylate Ester | Methyl groups instead of ethyl; different reactivity |

| Diethyl 4-chloropyridine-2,6-dicarboxylate | Dicarboxylate Ester | Chlorine instead of bromine; different nucleophilicity |

| Diethyl 4-fluoropyridine-2,6-dicarboxylate | Dicarboxylate Ester | Fluorine atom; distinct electronic properties |

The uniqueness of diethyl 4-bromopyridine-2,6-dicarboxylate lies primarily in its brominated structure, which enhances its reactivity compared to non-halogenated counterparts. This reactivity makes it particularly valuable in synthetic organic chemistry and medicinal applications.

Diethyl 4-bromopyridine-2,6-dicarboxylate, a functionalized pyridine derivative, has emerged as a significant compound in organic synthesis over the past decades. While the exact date of its first synthesis is not well-documented in the available literature, it belongs to a family of pyridine dicarboxylates that have been studied extensively since the mid-20th century. The compound is derived from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which was discovered by Joseph M. A. Probst (1812-1842) in extracts of Chelidonium majus in 1839 and was first studied by Joseph Udo Lerch (1816-1892) in 1846.

Crystallographic studies of chelidamic acid, conducted in the early 2000s, revealed its zwitterionic structure in solid monohydrate form, with the aryloxide and one carboxylate group deprotonated while the pyridine nitrogen is protonated. This understanding of the parent compound's structure has informed the development and synthesis of derivatives like diethyl 4-bromopyridine-2,6-dicarboxylate, providing crucial insights into the chemical behavior and potential applications of these compounds.

Strategic Importance in Organic Synthesis

Diethyl 4-bromopyridine-2,6-dicarboxylate has established itself as a versatile building block in organic synthesis due to its unique structural features that enable efficient functionalization at multiple positions. The compound contains three key reactive sites: the bromine atom at the 4-position and the two carboxylate ester groups at the 2 and 6 positions. This molecular architecture makes it particularly valuable for the following reasons:

- The bromine atom serves as an excellent leaving group, facilitating various coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings.

- The symmetric positioning of the two ester groups provides opportunities for selective functionalization and derivatization.

- The pyridine nitrogen offers additional reactivity and coordination possibilities.

In a notable application documented by researchers, diethyl 4-bromopyridine-2,6-dicarboxylate has been employed in Suzuki coupling reactions with 2,4,6-trimethoxyphenylboronic acid, achieving yields of 54% using tetrakis(triphenylphosphine)palladium(0) as a catalyst and cesium carbonate as a base in DMF at 95°C. This exemplifies its utility in carbon-carbon bond-forming reactions for constructing complex molecular architectures.

The compound serves as a key intermediate in the synthesis of heterocyclic compounds essential for developing new pharmaceuticals and agrochemicals. Its strategic value lies in its ability to introduce the pyridine-2,6-dicarboxylate motif into target molecules, which can impart specific biological activities or functional properties.

Relationship to Pyridine Dicarboxylate Derivatives

Diethyl 4-bromopyridine-2,6-dicarboxylate belongs to a broader class of pyridine dicarboxylate derivatives, which have garnered significant attention in both academic research and industrial applications. This family includes compounds such as:

- Dimethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 162102-79-6) - The methyl ester analog with similar reactivity profiles but different physical properties.

- Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) - A key precursor in the synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate.

- Chelidonic acid - A related heterocyclic organic acid with a pyran skeleton instead of a pyridine ring, used to synthesize 4-pyrone via thermal decarboxylation.

- 2,6-Pyridinedicarbothioic acid (PDTC) - An organosulfur analog produced by some bacteria that functions as a siderophore.

The relationship between these compounds is not merely structural but extends to their synthetic pathways. Diethyl 4-bromopyridine-2,6-dicarboxylate is typically synthesized from chelidamic acid through a series of transformations involving the conversion of the hydroxyl group to bromine. This synthetic lineage highlights the interconnectedness of pyridine dicarboxylate chemistry and the importance of understanding structure-reactivity relationships within this compound class.

Comparative analysis of these related compounds reveals how subtle structural modifications can significantly impact physical properties, reactivity patterns, and potential applications. For instance, while diethyl 4-bromopyridine-2,6-dicarboxylate has a molecular weight of 302.12 g/mol, its dimethyl analog has a lower molecular weight of 274.07 g/mol, potentially affecting factors such as solubility, membrane permeability, and biological activity.

Bromination of 4-Hydroxypyridine Precursors

The most established synthetic route to diethyl 4-bromopyridine-2,6-dicarboxylate involves the bromination of 4-hydroxypyridine-2,6-dicarboxylic acid derivatives, particularly chelidamic acid and its esters [1] [3]. This methodology represents a direct approach for introducing bromine functionality at the 4-position of the pyridine ring through electrophilic aromatic substitution.

Phosphorus Pentabromide Methodology

The primary method employs phosphorus pentabromide as the brominating agent, converting 4-hydroxypyridine-2,6-dicarboxylic acid diethyl ester to the corresponding 4-bromo derivative [1] [3]. The reaction proceeds through a two-stage process: first, chelidamic acid is treated with phosphorus pentabromide at elevated temperatures of 90-95°C for 3.5-4 hours [1] [3]. Subsequently, the brominated intermediate is subjected to esterification conditions using ethanol and chloroform at 0°C for 3 hours [1] [3].

The mechanism involves the formation of phosphorus pentabromide in situ through the reaction of bromine with phosphorus tribromide in petroleum benzene [3]. After removing excess solvent under reduced pressure, chelidamic acid is added to the solid mixture and heated at 90°C for four hours [3]. This method consistently yields diethyl 4-bromopyridine-2,6-dicarboxylate with reported yields of 92% [1].

Alternative Brominating Agents

Research has demonstrated that tetrabutylammonium bromide combined with phosphorus pentoxide provides an alternative bromination pathway [7]. In this approach, dimethyl 4-hydroxypyridine-2,6-dicarboxylate is treated with tetrabutylammonium bromide and phosphorus pentoxide in toluene at 110°C for 6 hours, achieving yields of 73% [7]. This method offers advantages in terms of reagent availability and handling compared to phosphorus pentabromide.

The reaction conditions for this alternative methodology involve dissolving tetrabutylammonium bromide and phosphorus pentoxide in toluene, followed by slow addition of the dimethyl ester of chelidamic acid [7]. The mixture is stirred at the specified temperature, and upon partial cooling, toluene is removed by rotary evaporation [7]. The resulting yellow oil is treated with distilled water and extracted with dichloromethane [7].

| Brominating Agent | Starting Material | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Phosphorus pentabromide | Chelidamic acid | 90-95 | 3.5-4 | 92 |

| Tetrabutylammonium bromide/P₂O₅ | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | 110 | 6 | 73 |

| N-bromosuccinimide | Diethyl pyridine-2,6-dicarboxylate | 40 | 4 | 90-95 |

N-Bromosuccinimide as a Selective Brominating Agent

N-bromosuccinimide has emerged as a superior brominating reagent for pyridine dicarboxylate derivatives due to its selectivity and environmental compatibility . This reagent enables electrophilic aromatic substitution at the 4-position of diethyl pyridine-2,6-dicarboxylate under mild conditions . The reaction proceeds with N-bromosuccinimide in tetrahydrofuran at 40°C for 4 hours, followed by hydrolysis using sodium hydroxide or hydrochloric acid .

The mechanistic pathway involves the formation of a bromonium ion intermediate that selectively attacks the electron-rich 4-position of the pyridine ring . The presence of electron-withdrawing carboxylate groups at the 2,6-positions directs the bromination to the 4-position through electronic effects . This method offers scalability advantages and avoids the use of hazardous phosphorus pentabromide, making it suitable for industrial applications .

Esterification and Functional Group Interconversion

Esterification represents a crucial transformation in the synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate, enabling the conversion of carboxylic acid precursors to their corresponding ethyl esters [14] [15]. This functional group interconversion is essential for enhancing solubility, reactivity, and synthetic utility of the target compound.

Direct Esterification Methodologies

The direct esterification of 4-bromopyridine-2,6-dicarboxylic acid with ethanol represents the most straightforward approach to the target compound [17]. This reaction typically employs acid catalysis, commonly using sulfuric acid as the catalyst under reflux conditions [7]. The dimethyl ester of 4-hydroxypyridine-2,6-dicarboxylate can be prepared by treating chelidamic acid with methanol and sulfuric acid at reflux temperature for 3 hours, achieving yields of 82% [7].

The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [15]. Nucleophilic attack by ethanol followed by proton transfer and elimination of water yields the ethyl ester [15]. The reaction equilibrium can be driven toward ester formation by removing water or using excess alcohol [15].

Activated Esterification Strategies

For enhanced efficiency, activated esterification strategies employ acyl chloride intermediates [3] [15]. The conversion of 4-bromopyridine-2,6-dicarboxylic acid to its corresponding acyl chloride using oxalyl chloride provides a highly reactive intermediate for esterification [3]. This method involves treating the dicarboxylic acid with oxalyl chloride in dry dichloromethane with a catalytic amount of dimethylformamide [3].

The reaction proceeds through the formation of the acyl chloride intermediate, which readily reacts with ethanol to form the desired diethyl ester [3]. This approach offers advantages in terms of reaction rate and yields, particularly for sterically hindered substrates [15]. The acyl chloride methodology achieved 90% yields for the dicarbonyl dichloride intermediate [3].

Functional Group Tolerance and Selectivity

The esterification process demonstrates excellent functional group tolerance, preserving the bromine substituent and pyridine ring integrity [14] [15]. Selective esterification can be achieved through controlled reaction conditions, enabling partial esterification when monoethyl esters are desired [17]. The reaction of pyridine-3,5-dicarboxylic acid diethyl ester with potassium hydroxide in ethanol selectively hydrolyzed one ester group, yielding the monoethyl ester in 71% yield [17].

| Esterification Method | Catalyst/Reagent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Direct esterification | Sulfuric acid | Reflux | 3 | 82 |

| Acyl chloride method | Oxalyl chloride/DMF | Room temperature | 6 | 90 |

| Selective hydrolysis | Potassium hydroxide | Room temperature | 2 | 71 |

Alternative Synthetic Routes (Cross-Coupling, Stille/Suzuki)

Cross-coupling methodologies provide powerful alternatives for constructing the 4-bromopyridine-2,6-dicarboxylate framework, particularly through palladium-catalyzed transformations [19] [23] [24]. These approaches offer versatility in substrate scope and functional group compatibility.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has demonstrated utility in functionalizing bromopyridine dicarboxylate derivatives [4] [23]. Diethyl 4-bromopyridine-2,6-dicarboxylate serves as an effective electrophilic coupling partner with various arylboronic acids under palladium catalysis [4]. The reaction employs tetrakis(triphenylphosphine)palladium(0) as catalyst with cesium carbonate as base in dimethylformamide at 95°C for 48 hours [4].

Specific examples include the coupling of diethyl 4-bromopyridine-2,6-dicarboxylate with 2,4,6-trimethoxyphenylboronic acid, achieving 54% yield under the specified conditions [4]. The reaction tolerates the ester functionalities and provides access to diversely substituted pyridine derivatives [23]. The methodology demonstrates broad substrate scope with electron-rich and electron-deficient arylboronic acids [24].

The mechanistic pathway involves oxidative addition of the bromopyridine to palladium(0), followed by transmetalation with the organoborane and reductive elimination to form the carbon-carbon bond [19]. The presence of base facilitates the transmetalation step by activating the boronic acid [24].

Stille Cross-Coupling Methodology

Stille cross-coupling reactions utilizing organotin reagents provide an alternative approach for functionalizing bromopyridine dicarboxylates [22] [25]. The reaction employs palladium acetate with XPhos ligand and cesium fluoride as additive, demonstrating superior performance compared to other catalytic systems [22] [25]. The coupling of stannylated pyridine derivatives with 4-bromopyridine required elevated temperatures of 100°C and showed challenging reactivity [22].

The Stille reaction offers advantages in functional group tolerance and substrate scope, particularly for electron-deficient heterocycles [25]. However, the methodology requires careful optimization of reaction conditions, including catalyst loading and temperature control [25]. For sterically demanding substrates, increased catalyst loading up to 10 mol% of palladium acetate/XPhos mixture proved necessary [25].

Carbonylative Cross-Coupling Strategies

Carbonylative Suzuki-Miyaura reactions provide access to ketone-functionalized pyridine derivatives from bromopyridine precursors [19]. The methodology employs carbon monoxide generated ex situ from stable precursors under base-free conditions [19]. The reaction of 3-bromopyridine with arylboronic acid equivalents yielded diheteroaromatic ketones in 73% yield [19].

This approach offers advantages for introducing carbonyl functionality while maintaining the pyridine core structure [19]. The use of stable carbon monoxide precursors enhances safety and operational simplicity compared to direct carbon monoxide handling [19].

| Cross-Coupling Method | Catalyst System | Base/Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | 95 | 54 |

| Stille | Pd(OAc)₂/XPhos | CsF | 100 | 86-92 |

| Carbonylative Suzuki | Pd(PPh₃)₄ | Base-free | Ambient | 73 |

Green Chemistry Approaches to Synthesis

Sustainable synthesis methodologies for diethyl 4-bromopyridine-2,6-dicarboxylate have gained prominence, emphasizing environmental compatibility and resource efficiency [27] [29] [31]. These approaches align with green chemistry principles while maintaining synthetic effectiveness.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating pyridine ester formation [27] [32] [34]. The methodology employs microwave irradiation to enhance reaction kinetics and reduce reaction times significantly [32]. For pyridine derivative synthesis, microwave heating at 120°C for 20-30 minutes provides excellent yields with reduced energy consumption [32].

The microwave-assisted approach for synthesizing pyridine derivatives demonstrates advantages including shortened reaction times from hours to minutes, improved yields, and enhanced product purity [27]. One-pot multicomponent reactions under microwave irradiation achieved yields of 82-94% within 2-7 minutes compared to conventional heating requiring 6-9 hours with lower yields of 71-88% [27].

The mechanism involves selective heating of polar molecules through dielectric heating, resulting in rapid temperature elevation and enhanced reaction rates [33]. This approach proves particularly effective for heterocyclic synthesis where polar solvents and substrates facilitate efficient microwave coupling [34].

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry applications for pyridine derivatives [29] [31]. The bromination of pyridine-2,6-bis(propane-1,3-dione) derivatives using N-bromosuccinimide can be performed through mechanochemical grinding at room temperature [29]. This approach eliminates organic solvents while maintaining high selectivity for monobromination [29].

The mechanochemical method involves grinding the substrate with N-bromosuccinimide in a porcelain mortar for 30 minutes, followed by water washing to remove succinimide byproducts [29]. The color change from pale yellow to deep yellow-brown indicates reaction progress [29]. This methodology offers advantages including reduced waste generation, simplified purification, and enhanced safety [29].

Solvent-free synthesis has also been applied to pyridine ring formation through one-pot multicomponent reactions [31]. The synthesis of 2,4,6-triaryl pyridine derivatives using ammonium acetate as nitrogen source proceeds under catalyst-free conditions with high atom economy [31].

Water-Based Synthesis

Aqueous synthesis methodologies provide environmentally benign alternatives for pyridine derivative preparation [37]. Microwave-assisted one-pot synthesis in water demonstrates the feasibility of using water as the sole solvent for heterocyclic construction [37]. The synthesis of pyrazolo[3,4-b]pyridine derivatives through condensation of aminopyrazoles with β-diketones proceeded efficiently in aqueous media under indium(III) chloride catalysis [37].

The water-based approach offers several advantages including non-toxicity, cost-effectiveness, and simplified workup procedures [37]. The methodology tolerates various functional groups and provides excellent yields comparable to organic solvent systems [37]. Product isolation through simple filtration eliminates the need for extraction procedures [37].

Ionic Liquid Applications

Ionic liquids have found application as green solvents for pyridine synthesis and functionalization [35]. The synthesis of carboxyl and pyridine functional ionic liquids demonstrates the versatility of these media [35]. The one-step method for ionic liquid synthesis achieved 88% yield with 3-hour reaction time at room temperature [35].

Ionic liquids offer advantages including negligible vapor pressure, thermal stability, and recyclability [35]. The tunable properties of ionic liquids enable optimization of reaction conditions for specific transformations [35]. The exchange method using strong base anion exchange resin achieved 97% yield without byproducts in 0.25 hours [35].

| Green Chemistry Method | Solvent System | Energy Source | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Microwave-assisted | Ethanol | Microwave (120°C) | 2-7 minutes | 82-94 |

| Mechanochemical | Solvent-free | Mechanical grinding | 30 minutes | High selectivity |

| Aqueous synthesis | Water | Microwave | Variable | Comparable to organic |

| Ionic liquid | Ionic liquid | Conventional | 3 hours | 88 |

Cross-Coupling Methodologies

Suzuki-Miyaura cross-coupling reactions have emerged as the predominant method for functionalizing diethyl 4-bromopyridine-2,6-dicarboxylate [5]. Research has demonstrated successful coupling with 2,4,6-trimethoxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as catalyst and cesium carbonate as base in dimethylformamide at 95°C, achieving yields of 54% . This methodology exemplifies the compound's utility in carbon-carbon bond-forming reactions for constructing complex molecular architectures .

The synthetic versatility extends beyond simple aryl substitutions to include heteroaryl and alkyl functionalization patterns [5] [6]. Novel synthesis protocols have been developed for 4-substituted pyridine-2,6-dicarboxylic acid derivatives through one-pot reactions, providing concise methods under mild conditions [5]. These approaches utilize pyruvates and aldehydes as starting materials to form dihydropyran derivatives, which subsequently transform to 4-substituted pyridine-2,6-dicarboxylic acid derivatives [5] [6].

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles including amines, thiols, and alkoxides . These transformations enable the preparation of 4-aminopyridine-2,6-dicarboxylic acid, 4-thiopyridine-2,6-dicarboxylic acid, and 4-alkoxypyridine-2,6-dicarboxylic acid derivatives . The reaction conditions typically involve heating the substrate with the appropriate nucleophile in polar solvents, often with added base to facilitate the substitution process .

Role in Metal-Organic Framework (MOF) Synthesis

Diethyl 4-bromopyridine-2,6-dicarboxylate and its hydrolyzed form serve as versatile linkers in the construction of metal-organic frameworks, where the pyridine-2,6-dicarboxylate motif functions as both a chelating and bridging ligand [7] [8] [9]. The rigid 120° geometry of the pyridine-2,6-dicarboxylate system provides excellent structural predictability for framework design [8] [9].

Framework Dimensionality Control

Research has demonstrated that pyridine-2,6-dicarboxylate derivatives can generate coordination polymers with varying dimensionalities from one-dimensional chains to three-dimensional frameworks [7] [8] [9]. The self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid with zinc(II) salts under hydrothermal conditions produces novel coordination polymers with distinct structural features [8] [9]. For zinc systems, the compounds form two-dimensional networks with (4,4) topology or one-dimensional zigzag chains, depending on the specific reaction conditions [8] [9].

Coordination Mode Diversity

The pyridine-2,6-dicarboxylate ligand exhibits remarkable coordination versatility, with up to seven distinct coordination modes observed in crystalline structures [10] [11]. These modes range from monodentate coordination through the pyridine nitrogen to complex bridging arrangements involving multiple metal centers [10] [11]. Studies of manganese, cobalt, nickel, and copper coordination polymers demonstrate that the ligand can adopt μ2, μ3, μ4, and μ5 coordination modes, leading to diverse topological architectures [10] [12].

Microporous Framework Properties

Three-dimensional metal-organic frameworks based on pyridine-2,6-dicarboxylate derivatives demonstrate microporous characteristics with potential applications in gas storage and separation [8] [13]. Cobalt-pyridine-3,5-dicarboxylate MOFs have shown promising electrochemical performance for energy storage applications, exhibiting specific capacitance values suitable for supercapacitor applications [13]. The frameworks maintain structural integrity after guest molecule removal, indicating robust porous architectures [8] [9].

Precursor to Bioactive Molecules (Pharmaceuticals/Agrochemicals)

The structural similarity of diethyl 4-bromopyridine-2,6-dicarboxylate to biologically active pyridine derivatives positions it as an important precursor in pharmaceutical and agrochemical synthesis . The compound's low toxicity and amphiphilic nature make it particularly suitable for developing biofunctional molecules [11] .

Pharmaceutical Applications

Derivatives of pyridine-2,6-dicarboxylate have demonstrated significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . New diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates, structurally similar to diethyl 4-bromopyridine-2,6-dicarboxylate, have been synthesized and evaluated for anti-inflammatory and analgesic activities . These compounds exhibited rapid onset of anti-inflammatory action and prominent activity compared to standard drugs .

Metallo-β-lactamase Inhibition

Research has identified pyridine-2,6-dicarboxylate derivatives as potent inhibitors of metallo-β-lactamases, particularly New Delhi metallo-β-lactamase-1 (NDM-1) . Certain derivatives exhibit IC50 values as low as 80 nanomolar, representing significant potential for combating antibiotic resistance . The mechanism involves formation of stable ternary complexes with the enzyme, enhancing the efficacy of co-administered antibiotics against resistant bacterial strains .

Anticancer Activity

Pyridine-2,6-dicarboxylate derivatives have shown promise in cancer therapy through multiple mechanisms . Bis(benzimidazole) complexes derived from related compounds sensitize melanoma cells to radiation therapy without causing toxicity to normal cells . The anticancer mechanism involves reactive oxygen species generation leading to DNA damage and subsequent apoptosis in cancer cells .

Template for Coordination Polymers and Nanomaterials

The unique coordination chemistry of diethyl 4-bromopyridine-2,6-dicarboxylate makes it an excellent template for designing coordination polymers and nanostructured materials with specific topological and functional properties [11] [12] [18]. The compound's ability to adopt multiple coordination modes enables the construction of materials with tunable porosity, dimensionality, and functional characteristics [12] [18].

Topological Diversity

Studies of coordination polymers derived from pyridine-dicarboxylate linkers reveal exceptional topological diversity [19] [12]. Metal-organic frameworks constructed from pyridine-3,5-dicarboxylic acid and transition metal ions exhibit structural architectures ranging from zero-dimensional binuclear complexes to three-dimensional coordination polymers [19]. Some compounds display unusual structural architectures with new topological types, demonstrating the versatility of pyridine-dicarboxylate ligands in framework construction [19].

Nanomaterial Applications

The incorporation of pyridine-2,6-dicarboxylate derivatives into nanomaterials has led to the development of advanced functional materials [13]. Covalent organic frameworks incorporating related compounds create photoactive materials with applications in inkless printing and water harvesting technologies . The compounds' ability to facilitate structural isomerization under light exposure enhances their utility in smart material applications .

Catalytic Properties

Coordination polymers based on pyridine-dicarboxylate linkers demonstrate significant catalytic activity in various organic transformations [12] [20]. Zinc-based coordination polymers act as effective and recyclable heterogeneous catalysts for Henry reactions between nitroethane and various aldehydes [20]. The frameworks maintain high catalytic activity through multiple reaction cycles, demonstrating their potential for sustainable catalytic applications [12] [20].